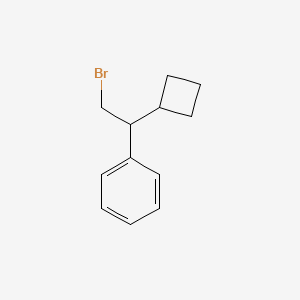![molecular formula C17H23BrN2O4 B2766363 Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate CAS No. 1147343-55-2](/img/structure/B2766363.png)
Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl 4- (2- (4-amino-2-bromophenoxy)acetyl)piperazine-1-carboxylate . The compound has a molecular weight of 414.3 .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation. For example, a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate, and its derivatives, have been synthesized and characterized extensively. Studies have detailed their synthesis, molecular structure, and characterization through various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction studies have also been conducted to confirm the molecular structures of these compounds. For instance, the crystal structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, was reported to crystallize in the monoclinic space group with typical bond lengths and angles. This suggests a well-defined and stable molecular structure suitable for further application in various fields (Kulkarni et al., 2016; Mamat et al., 2012).
Biological Evaluation
The biological activities of this compound derivatives have been evaluated. Some derivatives have exhibited moderate antibacterial and antifungal activities against several microorganisms, indicating their potential use in antimicrobial applications. For instance, a study reported moderate antibacterial and anthelmintic activity for a specific derivative, pointing to its potential in developing treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
Crystallographic Analysis
Detailed crystallographic analysis and density functional theory (DFT) calculations have been performed for some derivatives. These studies provide insights into the molecular geometry, electronic structure, and the stability of the compounds. This knowledge is crucial in understanding the properties of these compounds and can be instrumental in their application in material science, catalysis, and pharmaceuticals. For example, the molecular structure of this compound was calculated using DFT, and its molecular electrostatic potential and frontier molecular orbitals were investigated, revealing the stability of the molecular structure and molecular conformations (Yang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCIQCPLGHAUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

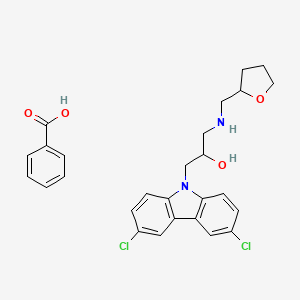
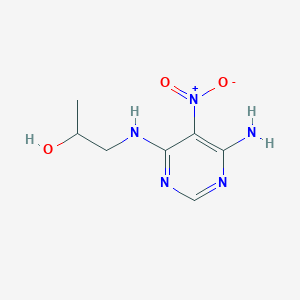
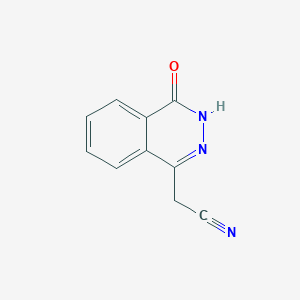



![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)
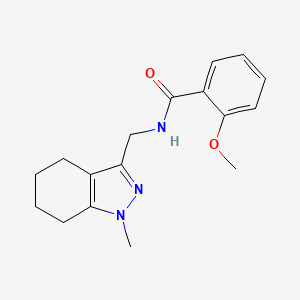

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)
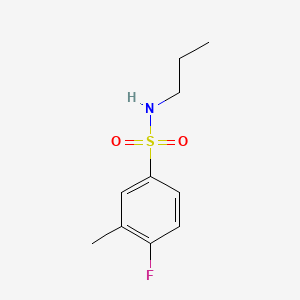
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)
